molecular formula C32H29N3O3S B296960 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide

Numéro de catalogue B296960
Poids moléculaire: 535.7 g/mol
Clé InChI: RZGTUTOKHWDILW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide, also known as BZB, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BZB is a thiazolidinone derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.

Mécanisme D'action

The mechanism of action of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with various molecular targets in cells. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to activate PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, leading to increased insulin sensitivity and decreased blood glucose levels. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
In cancer cells, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases, a family of proteases that cleave cellular proteins and lead to cell death. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide can increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, leading to decreased blood glucose levels. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activation of NF-κB, leading to decreased inflammation.
In cancer cells, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to induce apoptosis and inhibit cell growth by activating the intrinsic apoptotic pathway and inhibiting the activity of HDACs. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been shown to inhibit the aggregation of Aβ peptides, which are believed to be responsible for the neurodegeneration observed in Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its potential as a multi-targeted agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. Another advantage of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for further studies.
One limitation of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. Another limitation of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide is its potential toxicity and side effects, which need to be further studied in preclinical and clinical studies.

Orientations Futures

There are several future directions for the study of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide. One direction is the further optimization of the synthesis method to improve the yield and purity of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide. Another direction is the study of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide in animal models to evaluate its pharmacokinetics, toxicity, and efficacy in vivo.
In addition, future studies should focus on identifying the molecular targets of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide and its mechanism of action in various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies should also investigate the potential synergistic effects of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide with other drugs or therapies for the treatment of these diseases. Finally, the development of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide as a potential drug candidate for the treatment of these diseases should be further explored through preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide involves the reaction of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid with N-(1-phenylethyl)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide.

Applications De Recherche Scientifique

2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been studied as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been studied as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In drug discovery, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been studied as an anticancer agent due to its ability to induce apoptosis (programmed cell death) in cancer cells. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(1-phenylethyl)benzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to be responsible for the neurodegeneration observed in Alzheimer's disease.

Propriétés

Formule moléculaire

C32H29N3O3S

Poids moléculaire

535.7 g/mol

Nom IUPAC

2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C32H29N3O3S/c1-22(24-12-6-3-7-13-24)33-31(38)27-14-8-9-15-28(27)34-30(37)25-16-18-26(19-17-25)32-35(29(36)21-39-32)20-23-10-4-2-5-11-23/h2-19,22,32H,20-21H2,1H3,(H,33,38)(H,34,37)

Clé InChI

RZGTUTOKHWDILW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

SMILES canonique

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.